2-Isopropoxypyridin-4-OL
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Overview
Description
2-Isopropoxypyridin-4-OL is a chemical compound that belongs to the class of pyridinols, which are derivatives of pyridine Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom Pyridinols are characterized by the presence of a hydroxyl group (-OH) attached to the pyridine ring The specific structure of this compound includes an isopropoxy group (-OCH(CH3)2) attached to the second carbon atom and a hydroxyl group attached to the fourth carbon atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxypyridin-4-OL can be achieved through several methods. One common approach involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This three-component reaction provides a flexible and efficient route to highly substituted pyridin-4-ol derivatives . Another method involves the use of palladium-catalyzed processes, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve the desired product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxypyridin-4-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield ketones or aldehydes, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized pyridinols.
Scientific Research Applications
2-Isopropoxypyridin-4-OL has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Isopropoxypyridin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
2-Isopropoxypyridin-4-OL can be compared with other similar compounds, such as pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol. These compounds share the pyridine ring structure but differ in the position and nature of the substituents. The unique combination of the isopropoxy and hydroxyl groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-propan-2-yloxy-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11NO2/c1-6(2)11-8-5-7(10)3-4-9-8/h3-6H,1-2H3,(H,9,10) |
InChI Key |
CNCHNKJQDBCJDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=O)C=CN1 |
Origin of Product |
United States |
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